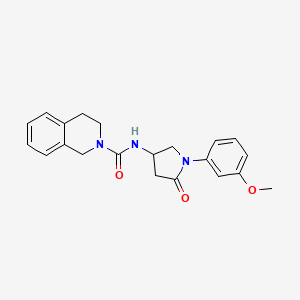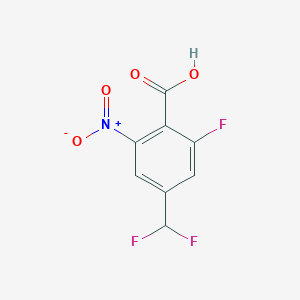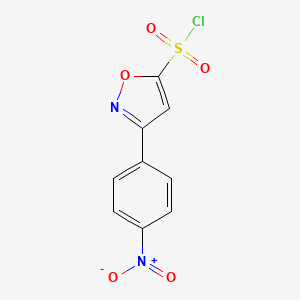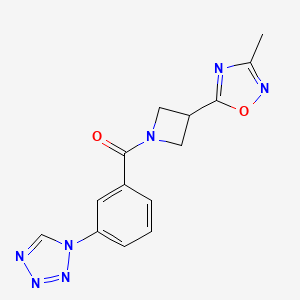
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with multiple functional groups. It contains a pyrrolidinone ring, an isoquinoline ring, and a methoxyphenyl group. These groups are common in many biologically active compounds and could potentially confer various properties to the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrrolidinone and isoquinoline rings, and the attachment of the methoxyphenyl group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound could be analyzed using various spectroscopic techniques, such as NMR, IR, and mass spectrometry. These techniques could provide information on the types of bonds and functional groups present in the molecule, as well as its overall structure .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the specific functional groups present. For example, the carbonyl group in the pyrrolidinone ring could potentially undergo nucleophilic addition reactions, while the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, could be influenced by its specific functional groups and overall structure. For example, the presence of the polar carbonyl group and the nonpolar aromatic rings could affect its solubility in different solvents .科学的研究の応用
Catalysis in Organic Synthesis
This compound can serve as a catalyst in organic synthesis, particularly in the Michael addition of N-heterocycles to chalcones. This reaction is crucial for the synthesis of various bioactive compounds and has good green metrics, indicating an environmentally friendly process .
Structural Characterization and Quantum Chemical Investigations
The compound’s derivatives are used in structural characterizations and quantum chemical investigations. Techniques like FT-IR, FT-Raman, NMR, and UV-vis spectral methods are employed alongside computational methods to understand the molecule’s nature .
Antiviral Agent Research
Indole derivatives, which share a similar structural motif with our compound, have been reported to possess antiviral activities. They are investigated for their efficacy against a range of RNA and DNA viruses, making them potential candidates for antiviral drug development .
Anticancer Activity
The structural characteristics of compounds like “N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide” allow them to bind with target molecules easily, which is beneficial in the design of anticancer drugs. Their ability to interact with various biological targets can be harnessed to inhibit cancer cell growth .
Neuroprotective Effects
Compounds with similar structures have been studied for their neuroprotective effects. They may help in the treatment of neurodegenerative diseases by protecting neuronal cells from damage or by promoting nerve regeneration .
Agricultural Chemicals
Derivatives of this compound could be used in the formulation of fungicides, bactericides, and herbicides. Their structural properties make them efficient components in agricultural chemical formulations, potentially contributing to plant protection and crop yield improvement .
Safety And Hazards
将来の方向性
The potential applications of this compound could be vast, given its complex structure and the presence of multiple functional groups. It could be of interest in various fields, such as medicinal chemistry, materials science, or synthetic chemistry. Further studies could explore its synthesis, properties, and potential uses .
特性
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-27-19-8-4-7-18(12-19)24-14-17(11-20(24)25)22-21(26)23-10-9-15-5-2-3-6-16(15)13-23/h2-8,12,17H,9-11,13-14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPRIJAJYOQQKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(E)-2-(dimethylamino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B2994069.png)

![N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-ethoxybenzamide](/img/structure/B2994071.png)
![(3,4-Dimethylphenyl)(3-(4-methoxyphenyl)-2-thioxo-1,4-diazaspiro[4.6]undec-3-en-1-yl)methanone](/img/structure/B2994072.png)
![(4,6-Dimethylpyrimidin-2-yl)[imino(indan-2-ylamino)methyl]amine](/img/structure/B2994073.png)

![N-(3,5-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2994075.png)
![6-benzyl-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2994076.png)
![N-(3-((1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)phenyl)propionamide](/img/structure/B2994078.png)
![(2E)-3-(dimethylamino)-2-[(4-ethylphenyl)sulfonyl]acrylonitrile](/img/structure/B2994081.png)
![2-cyclopentyl-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2994083.png)


